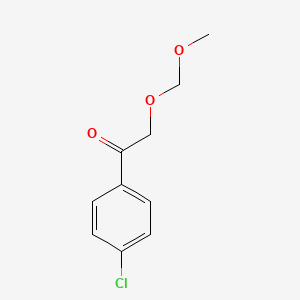![molecular formula C16H10NO3- B14303012 2-{(E)-[(4-Oxo-4H-1-benzopyran-3-yl)methylidene]amino}phenolate CAS No. 113326-75-3](/img/no-structure.png)
2-{(E)-[(4-Oxo-4H-1-benzopyran-3-yl)methylidene]amino}phenolate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{(E)-[(4-Oxo-4H-1-benzopyran-3-yl)methylidene]amino}phenolate is a complex organic compound that belongs to the class of benzopyran derivatives This compound is characterized by the presence of a benzopyran ring system fused with a phenolate group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-{(E)-[(4-Oxo-4H-1-benzopyran-3-yl)methylidene]amino}phenolate typically involves the condensation of 4-oxo-4H-1-benzopyran-3-carboxaldehyde with 2-aminophenol. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the Schiff base, resulting in the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain high-quality this compound.
Analyse Des Réactions Chimiques
Types of Reactions
2-{(E)-[(4-Oxo-4H-1-benzopyran-3-yl)methylidene]amino}phenolate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol derivatives.
Substitution: The phenolate group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted benzopyran derivatives.
Applications De Recherche Scientifique
2-{(E)-[(4-Oxo-4H-1-benzopyran-3-yl)methylidene]amino}phenolate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-{(E)-[(4-Oxo-4H-1-benzopyran-3-yl)methylidene]amino}phenolate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its antioxidant properties may involve scavenging free radicals and protecting cells from oxidative damage.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Oxo-4H-1-benzopyran-2-carboxylic acid
- 2-Amino-3-formylchromone
- Chromone-2-carboxylic acid
Uniqueness
2-{(E)-[(4-Oxo-4H-1-benzopyran-3-yl)methylidene]amino}phenolate is unique due to its specific structural features, such as the presence of both a benzopyran ring and a phenolate group
Propriétés
| 113326-75-3 | |
Formule moléculaire |
C16H10NO3- |
Poids moléculaire |
264.25 g/mol |
Nom IUPAC |
2-[(4-oxochromen-3-yl)methylideneamino]phenolate |
InChI |
InChI=1S/C16H11NO3/c18-14-7-3-2-6-13(14)17-9-11-10-20-15-8-4-1-5-12(15)16(11)19/h1-10,18H/p-1 |
Clé InChI |
YWMJDEBHNRALLR-UHFFFAOYSA-M |
SMILES canonique |
C1=CC=C2C(=C1)C(=O)C(=CO2)C=NC3=CC=CC=C3[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,4,13-Trioxa-10-azadispiro[4.1.5.2]tetradecane, 10,14-dimethyl-](/img/structure/B14302931.png)
![6-Methoxy-9-phenyl-5H-pyrido[2,3-c]azepine](/img/structure/B14302940.png)


